![molecular formula C17H14N2O B2373501 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956437-91-5](/img/structure/B2373501.png)
1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAC is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
Antimicrobial and Antioxidant Activities
1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have been explored for antimicrobial properties. These compounds have shown potential in inhibiting the growth of various microorganisms. For instance, some derivatives exhibited notable antimicrobial activities, including against bacterial and fungal strains, and moderate to good antioxidant activities (Bhat et al., 2016). Furthermore, other synthesized compounds from this class have been assessed for their antimicrobial effectiveness against gram-negative and gram-positive bacteria, as well as fungi, showing varying degrees of activity depending on the Schiff base moiety (Hamed et al., 2020).
Anti-inflammatory and Analgesic Properties
The pyrazole derivatives, including 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for anti-inflammatory and analgesic activities. Studies have indicated that some of these compounds show significant anti-inflammatory and analgesic effects, comparable to standard drugs (Abdel-Wahab et al., 2012); (Selvam et al., 2011).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural characterization of 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. The crystal structure and synthesis methodology are important for understanding the compound's properties and potential applications. For example, the crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, revealing insights into the molecular arrangement and interactions (Xu & Shi, 2011).
Biological Activity Studies
Various studies have synthesized novel pyrazole derivatives and evaluated their biological activities. This includes investigations into their potential as growth promoters in plants, as well as examining their anti-inflammatory, antioxidant, antimicrobial, and analgesic properties. These activities are key to understanding the broader applications of these compounds in scientific research and potential therapeutic uses (Hassan et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) pathway .
Mode of Action
For instance, it might modulate the AHR-CYP1A1 pathway, which plays a crucial role in several chronic diseases .
Biochemical Pathways
Compounds with similar structures have been reported to affect the ahr-cyp1a1 pathway . This pathway is involved in the metabolism of xenobiotics and endogenous compounds, and its modulation can have downstream effects on various cellular processes.
Pharmacokinetics
Similar compounds have been reported to have a rapid absorption and elimination with a mean half-life ranging from 7 to 11 hours .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds have been reported to display superior antipromastigote activity and significant inhibition effects against Plasmodium berghei .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
properties
IUPAC Name |
1-(2-methylphenyl)-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)19-11-15(12-20)17(18-19)14-8-3-2-4-9-14/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUJXAWKJLTBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=CC=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.